molecular formula C19H18N2O3 B6978817 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile

2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile

Cat. No.: B6978817
M. Wt: 322.4 g/mol
InChI Key: ZJLYGABSJZRFHJ-UHFFFAOYSA-N
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Description

2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile is a complex organic compound featuring a pyrrolidine ring substituted with a hydroxy group, a phenoxybenzoyl group, and an acetonitrile group

Properties

IUPAC Name

2-[3-hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-12-10-19(23)11-13-21(14-19)18(22)16-8-4-5-9-17(16)24-15-6-2-1-3-7-15/h1-9,23H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLYGABSJZRFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CC#N)O)C(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 2-phenoxybenzoyl chloride, the pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a nitrile group under controlled conditions.

    Acetonitrile Substitution: The final step involves the substitution of the acetonitrile group, which can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and safer handling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, CrO₃, PCC

    Reduction: Pd/C, LiAlH₄

    Substitution: NaCN, KCN, bases like NaOH or KOH

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The phenoxybenzoyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Hydroxy-1-(2-phenylbenzoyl)pyrrolidin-3-yl]acetonitrile: Similar structure but with a phenyl group instead of a phenoxy group.

    2-[3-Hydroxy-1-(2-methoxybenzoyl)pyrrolidin-3-yl]acetonitrile: Contains a methoxy group instead of a phenoxy group.

    2-[3-Hydroxy-1-(2-chlorobenzoyl)pyrrolidin-3-yl]acetonitrile: Features a chloro group instead of a phenoxy group.

Uniqueness

The presence of the phenoxy group in 2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile imparts unique electronic and steric properties, potentially enhancing its reactivity and binding interactions compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

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